Welcome to the BenchChem Online Store!
molecular formula C19H18N4O3S B8697745 N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide CAS No. 365429-53-4

N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide

Cat. No. B8697745
M. Wt: 382.4 g/mol
InChI Key: DGUOXLAKFASCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07495018B2

Procedure details

To a solution of 4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-pyridylamine (0.40 g, 1.4 mmol) and 4-dimethylaminopyridine (0.055 g, 0.45 mmol) in N,N-dimethylacetamide (10 mL) was added acetyl chloride (0.3 mL, 4.2 mmol), and the mixture was stirred for 14 hours at 70° C. An aqueous sodium hydrogen carbonate solution was poured into the reaction mixture, and extracted with ethyl acetate. The extracts were washed with brine, then, dried and concentrated. The crude crystal was recrystallized from ethanol to obtain a title compound (0.30 g, yield 58%).
Name
4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-pyridylamine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([NH2:21])[CH:16]=2)=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=2)[N:6]=1.[C:22](Cl)(=[O:24])[CH3:23].C(=O)([O-])O.[Na+].CN(C)[C:33](=[O:35])[CH3:34]>CN(C)C1C=CN=CC=1>[C:22]([NH:21][C:17]1[CH:16]=[C:15]([C:4]2[S:3][C:2]([NH:1][C:33](=[O:35])[CH3:34])=[N:6][C:5]=2[C:7]2[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=2)[CH:20]=[CH:19][N:18]=1)(=[O:24])[CH3:23] |f:2.3|

Inputs

Step One
Name
4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-pyridylamine
Quantity
0.4 g
Type
reactant
Smiles
NC=1SC(=C(N1)C1=CC=C(C=C1)OC)C1=CC(=NC=C1)N
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
0.055 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 14 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude crystal was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(=O)NC1=NC=CC(=C1)C1=C(N=C(S1)NC(C)=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.